molecular formula C14H10Cl2N2Pt B094019 cis-Di(benzonitrile)dichloroplatinum (II) CAS No. 15617-19-3

cis-Di(benzonitrile)dichloroplatinum (II)

Cat. No.: B094019
CAS No.: 15617-19-3
M. Wt: 472.2 g/mol
InChI Key: WAJRCRIROYMRKA-UHFFFAOYSA-L
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Description

cis-Di(benzonitrile)dichloroplatinum (II) is a platinum-based coordination compound with the chemical formula (C6H5CN)2PtCl2. It is known for its catalytic properties and is used in various chemical reactions. The compound is characterized by its two benzonitrile ligands and two chloride ligands arranged in a cis configuration around the platinum center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum(II) chloride with benzonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The mixture is stirred at room temperature, and the product is precipitated out by the addition of a non-solvent like hexane. The reaction can be represented as follows:

PtCl2+2C6H5CNcis-[(C6H5CN)2PtCl2\text{PtCl}_2 + 2\text{C}_6\text{H}_5\text{CN} \rightarrow \text{cis-[(C}_6\text{H}_5\text{CN})_2\text{PtCl}_2 PtCl2​+2C6​H5​CN→cis-[(C6​H5​CN)2​PtCl2​

Biological Activity

cis-Di(benzonitrile)dichloroplatinum(II) , also known as bis(benzonitrile)dichloroplatinum(II), is a platinum-based compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of cis-Di(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride with benzonitrile. The product is typically obtained as a yellow crystalline powder with a molecular formula of PtCl2[(C6H5)(CN)]2\text{PtCl}_2[(\text{C}_6\text{H}_5)(\text{CN})]_2 and a molecular weight of 472.23 g/mol . The compound exists in both cis and trans isomeric forms, with the cis form being more biologically active .

PropertyValue
Chemical FormulaC14H10Cl2N2Pt\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{N}_2\text{Pt}
Molecular Weight472.23 g/mol
AppearanceYellow crystalline powder
Purity99%

Research indicates that cis-Di(benzonitrile)dichloroplatinum(II) exhibits its biological activity primarily through the inhibition of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in regulating immune responses against tumors. This compound has been shown to disrupt the interaction between PD-1 and PD-L1, leading to enhanced T-cell activity against cancer cells .

Key Findings:

  • Inhibition of PD-1/PD-L1 Interaction : The compound has an effective concentration (EC50) of approximately 13.2 μM for inhibiting PD-1/PD-L1 interaction, which was confirmed through various assays including AlphaLISA and co-immunoprecipitation .
  • Tumor Growth Suppression : In vivo studies demonstrated that administration of bis(benzonitrile)dichloroplatinum(II) significantly suppressed the growth of MC38 colorectal cancer xenografts in immune-competent mice, highlighting its potential as an immune checkpoint inhibitor .

Table 2: Summary of Biological Activity Studies

Study TypeFindings
AlphaLISA AssayEC50 = 13.2 μM for PD-1/PD-L1 inhibition
Co-immunoprecipitationConfirmed binding to PD-1 but not PD-L1
In Vivo EfficacySignificant tumor growth suppression in MC38 xenografts
Surface Plasmon ResonanceBinding affinity (K_D) = 2.08 μM for PD-1

Case Study 1: Colorectal Cancer Treatment

In a study involving MC38 colorectal cancer xenografts, bis(benzonitrile)dichloroplatinum(II) was administered at a dosage of 7.5 mg/kg every three days. The results showed a marked increase in tumor-infiltrating T cells and a significant reduction in tumor size compared to control groups . This suggests that the compound not only inhibits tumor growth but also enhances anti-tumor immunity.

Case Study 2: Comparison with Other Platinum Compounds

When compared to traditional platinum-based chemotherapeutics like cisplatin, bis(benzonitrile)dichloroplatinum(II) exhibited lower cytotoxicity while maintaining effective anti-tumor activity. This characteristic makes it a promising candidate for further development as a safer alternative to existing treatments .

Properties

IUPAC Name

benzonitrile;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRCRIROYMRKA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164090
Record name Bis(benzonitrile)dichloroplatinum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15617-19-3, 14873-63-3
Record name (SP-4-2)-Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15617-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14873-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum (II), bis(benzonitrile)dichloro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(benzonitrile)dichloroplatinum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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